![molecular formula C13H19NO B15362528 [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B15362528.png)
[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol
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Description
[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:
Mechanism : PCC selectively oxidizes primary alcohols to ketones via a two-electron transfer process, while Dess-Martin periodinane achieves aldehyde formation under milder conditions.
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group or participate in hydrogenolysis:
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
LiAlH4 in THF, reflux | [(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methane | 65% | |
H2, Pd/C, EtOH | [(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol (benzyl group removed) | 90% |
Key Insight : Hydrogenolysis selectively cleaves the benzyl group without affecting the hydroxymethyl moiety .
Substitution Reactions
The nitrogen atom undergoes nucleophilic substitutions, enabling structural diversification:
Stereochemical Impact : Substitutions at nitrogen retain the (2S,4S) configuration due to steric hindrance from the methyl group at C4 .
Deprotection and Functionalization
The benzyl group is removed under acidic/hydrogenolytic conditions, enabling further modifications:
Reagent/Conditions | Product | Yield | Reference |
---|---|---|---|
TFA, CH2Cl2, 0°C | [(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol | 88% | |
BBr3, CH2Cl2, -78°C | [(2S,4S)-4-Methyl-pyrrolidin-2-yl]methanol | 92% |
Application : Deprotected intermediates serve as ligands in asymmetric catalysis or precursors to pharmaceuticals .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
Key Feature : The hydroxymethyl group remains intact during cross-coupling, enabling post-functionalization .
Mechanistic Insights
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Steric Effects : The methyl group at C4 impedes axial attack during substitution, favoring retention of configuration .
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Electronic Effects : The electron-donating benzyl group enhances nitrogen’s nucleophilicity, facilitating alkylation.
-
Chiral Stability : No racemization is observed below 100°C due to restricted rotation in the pyrrolidine ring .
Comparative Reactivity Table
Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |
---|---|---|---|
Oxidation (PCC) | 1.2 × 10⁻³ | 45.2 | High |
Hydrogenolysis | 3.8 × 10⁻⁴ | 62.7 | Moderate |
Suzuki Coupling | 5.6 × 10⁻⁵ | 89.3 | High |
Data derived from kinetic studies in .
Recent Advances
-
Enzymatic Resolution : Lipase-catalyzed acylations achieve >99% enantiomeric excess (ee) for pharmacologically active derivatives .
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Photoredox Catalysis : Visible-light-mediated C–H functionalization introduces aryl groups at C5 of the pyrrolidine ring .
This compound’s reactivity profile underscores its utility in asymmetric synthesis and drug discovery. Strategic functionalization of its hydroxymethyl and benzyl groups enables access to complex architectures with high stereocontrol.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[(2S,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 |
InChI Key |
BYFBLBLWIKQDCW-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CO |
Canonical SMILES |
CC1CC(N(C1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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